molecular formula C7H14N2O3 B8506173 (3-Isopropyl-1-methylureido)acetic acid

(3-Isopropyl-1-methylureido)acetic acid

Cat. No. B8506173
M. Wt: 174.20 g/mol
InChI Key: ZFQARABCLRPYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Isopropyl-1-methylureido)acetic acid is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Isopropyl-1-methylureido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Isopropyl-1-methylureido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Isopropyl-1-methylureido)acetic acid

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

2-[methyl(propan-2-ylcarbamoyl)amino]acetic acid

InChI

InChI=1S/C7H14N2O3/c1-5(2)8-7(12)9(3)4-6(10)11/h5H,4H2,1-3H3,(H,8,12)(H,10,11)

InChI Key

ZFQARABCLRPYPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4 g of sodium hydroxide in 75 ml of water was added 10 g of sarcosine portionwise. The solution was cooled and treated with 11.5 ml of isopropyl isocyanate. After 2 h, the reaction mixture was washed with diethyl ether and the aqueous phase acidified with concentrated HCl to
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.